molecular formula C11H13NOS B12792677 7-methoxy-2-methyl-3-methylsulfanyl-1H-indole CAS No. 53600-13-8

7-methoxy-2-methyl-3-methylsulfanyl-1H-indole

Cat. No.: B12792677
CAS No.: 53600-13-8
M. Wt: 207.29 g/mol
InChI Key: DRQYLBLWYASUEU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 7-methoxy-2-methyl-3-methylsulfanyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 7-methoxy-2-methyl-3-methylsulfanyl-1H-indole is used as a building block in the synthesis of more complex molecules.

Biology: Indole derivatives, including this compound, have been studied for their biological activities. They exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives are known to interact with various biological targets, making them promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

  • 7-methoxyindole
  • 2-methylindole
  • 3-methylsulfanylindole
  • 7-methoxy-2-methylindole

Comparison: 7-methoxy-2-methyl-3-methylsulfanyl-1H-indole is unique due to the combination of its substituents. The presence of both a methoxy group and a methylsulfanyl group on the indole ring imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

CAS No.

53600-13-8

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

7-methoxy-2-methyl-3-methylsulfanyl-1H-indole

InChI

InChI=1S/C11H13NOS/c1-7-11(14-3)8-5-4-6-9(13-2)10(8)12-7/h4-6,12H,1-3H3

InChI Key

DRQYLBLWYASUEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)OC)SC

Origin of Product

United States

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